Mal-Dap(Boc) DCHA

Description

The exact mass of the compound this compound is 465.28388597 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

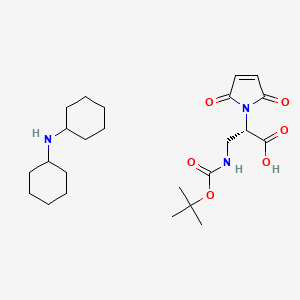

N-cyclohexylcyclohexanamine;(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O6.C12H23N/c1-12(2,3)20-11(19)13-6-7(10(17)18)14-8(15)4-5-9(14)16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7H,6H2,1-3H3,(H,13,19)(H,17,18);11-13H,1-10H2/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTETYNCMWWFHNB-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)N1C(=O)C=CC1=O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)N1C(=O)C=CC1=O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Stability of Mal-Dap(Boc) DCHA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mal-Dap(Boc) DCHA is a heterobifunctional crosslinker pivotal in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a maleimide group for thiol-specific conjugation and a Boc-protected amine for subsequent functionalization, allows for the precise and stable linkage of payloads to biomolecules. This guide provides an in-depth overview of the chemical properties and stability of this compound, offering critical data and protocols to enable its effective use in research and drug development.

Chemical Properties

This compound, also known by its synonyms Mal-Dap(Boc)·DCHA and (S)-Maleoyl-DPR(Boc)-OH·DCHA, is a white crystalline powder.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | N-alpha-Maleimido-N-beta-t-butyloxycarbonyl-L-2,3-diaminopropionic acid dicyclohexylamine | [3][4] |

| CAS Number | 2004724-16-5 | [3][5] |

| Molecular Formula | C₂₄H₃₉N₃O₆ | [1][6] |

| Molecular Weight | 465.6 g/mol | [1][6] |

| Appearance | White crystalline powder | [1] |

| Purity | ≥ 99% | [3] |

| Melting Point | 150 - 164 °C | [1] |

| Optical Rotation | [a]D20 = -37 to -43 º (c=1 in MeOH) | [1] |

| Storage Temperature | 2-8°C | [3][7] |

Core Functionality and Reaction Mechanism

The utility of this compound stems from its two key functional groups: the maleimide and the Boc-protected amine.[6] The maleimide group exhibits high reactivity towards thiol (sulfhydryl) groups, readily forming a stable thioether bond.[6] This specificity makes it ideal for conjugating to cysteine residues in proteins. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the primary amine on the diaminopropionic acid backbone, preventing its participation in unintended side reactions during the initial conjugation step.[6] Following conjugation, the Boc group can be removed under acidic conditions to reveal the free amine, which can then be used for further modifications.[6]

Signaling Pathway of Conjugation and Stabilization

The conjugation and subsequent stabilization process can be visualized as a two-step signaling pathway. The first step is the thiol-maleimide reaction, and the second is the intramolecular hydrolysis of the succinimide ring, which is a key feature of this linker that enhances the stability of the final conjugate.

References

Synthesis Pathway of Mal-Dap(Boc) DCHA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the synthesis pathway for Mal-Dap(Boc) DCHA, a critical building block in the development of bioconjugates, particularly antibody-drug conjugates (ADCs). The synthesis involves a multi-step process, including the selective protection of a diamino acid, formation of a maleimide ring, and final salt formation to enhance stability and handling. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow to aid researchers in the successful preparation of this important reagent.

Core Synthesis Pathway

The synthesis of this compound can be logically divided into three primary stages:

-

N-β-Boc Protection of L-2,3-Diaminopropionic Acid: The synthesis commences with the selective protection of the β-amino group of L-2,3-diaminopropionic acid (L-Dap) with a tert-butoxycarbonyl (Boc) group. This ensures that the α-amino group remains available for the subsequent maleimide formation.

-

Maleimide Ring Formation: The N-β-Boc-protected L-Dap is then reacted with maleic anhydride. This reaction proceeds through an intermediate maleamic acid, which is subsequently cyclized via dehydration to form the stable five-membered maleimide ring.

-

Dicyclohexylamine (DCHA) Salt Formation: The final step involves the formation of a dicyclohexylamine (DCHA) salt of the N-α-maleimido-N-β-Boc-L-2,3-diaminopropionic acid (Mal-Dap(Boc)-OH). This salt form enhances the compound's crystallinity, stability, and ease of handling.

Below is a visual representation of the overall synthesis workflow:

Experimental Protocols

The following protocols are based on established chemical principles and procedures adapted from the synthesis of analogous compounds. Researchers should perform small-scale trials to optimize conditions for their specific laboratory setup.

Step 1: Synthesis of N-β-Boc-L-2,3-diaminopropionic acid

This procedure focuses on the selective protection of the β-amino group of L-2,3-diaminopropionic acid.

Materials:

-

L-2,3-diaminopropionic acid hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve L-2,3-diaminopropionic acid hydrochloride in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate to the solution to neutralize the hydrochloride and create a basic environment.

-

Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate in dioxane dropwise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to pH 2-3 with a suitable acid (e.g., 1 M HCl) and extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield N-β-Boc-L-2,3-diaminopropionic acid.

Step 2: Synthesis of N-α-Maleimido-N-β-Boc-L-2,3-diaminopropionic acid (Mal-Dap(Boc)-OH)

This two-part step involves the formation of a maleamic acid intermediate followed by its cyclization.

Materials:

-

N-β-Boc-L-2,3-diaminopropionic acid

-

Maleic anhydride

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Acetic anhydride

-

Sodium acetate

-

Diethyl ether

-

Ice

Procedure:

Part A: Maleamic Acid Formation

-

Dissolve N-β-Boc-L-2,3-diaminopropionic acid in anhydrous DMF.

-

Add maleic anhydride to the solution and stir at room temperature for 2-4 hours. The formation of the maleamic acid intermediate can be monitored by TLC.

Part B: Cyclodehydration

-

To the solution containing the maleamic acid, add acetic anhydride and sodium acetate.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-cold water.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude Mal-Dap(Boc)-OH.

Step 3: Formation of this compound Salt

This final step improves the stability and handling of the product.

Materials:

-

Crude Mal-Dap(Boc)-OH

-

Dicyclohexylamine (DCHA)

-

Ethyl acetate or a similar solvent

-

Hexane or pentane

Procedure:

-

Dissolve the crude Mal-Dap(Boc)-OH in a minimal amount of ethyl acetate.

-

Add dicyclohexylamine dropwise to the solution while stirring.

-

Continue stirring at room temperature for 1-2 hours, during which the DCHA salt should precipitate.

-

If precipitation is slow, the addition of a non-polar solvent like hexane or pentane can be used to induce crystallization.

-

Collect the precipitate by filtration, wash with cold diethyl ether or hexane, and dry under vacuum to obtain the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis. The values are based on typical laboratory-scale preparations and may require optimization.

| Step | Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | L-Dap·HCl | Boc₂O | 1 : 1.1 | Dioxane/Water | 0 to RT | 12-16 | 70-85 |

| 2a | N-β-Boc-Dap | Maleic Anhydride | 1 : 1.1 | DMF | RT | 2-4 | (Intermediate) |

| 2b | Maleamic Acid | Acetic Anhydride | 1 : 2-3 | DMF | 50-60 | 4-6 | 60-75 |

| 3 | Mal-Dap(Boc)-OH | DCHA | 1 : 1.05 | Ethyl Acetate | RT | 1-2 | >90 |

Note: Yields are estimates based on related literature and may vary depending on reaction scale and purification efficiency.

Logical Relationships in the Synthesis

The synthesis of this compound follows a logical progression of protecting group chemistry and ring formation. The workflow is designed to ensure the selective functionalization of the diaminopropionic acid backbone.

This technical guide provides a comprehensive overview of the synthesis of this compound. By following the detailed protocols and considering the quantitative data, researchers can effectively produce this valuable reagent for their drug development and bioconjugation needs.

An In-depth Technical Guide to the Thiol Conjugation Mechanism of Mal-Dap(Boc) DCHA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical mechanisms and practical applications of Maleimido-D-diaminopropionic acid (Boc protected), supplied as a dicyclohexylamine salt (Mal-Dap(Boc) DCHA), in thiol conjugation. This reagent is of particular interest in the field of bioconjugation, especially for the development of stable Antibody-Drug Conjugates (ADCs), due to its unique self-hydrolyzing properties that enhance conjugate stability.

Core Mechanism: The Thiol-Maleimide Reaction

The foundational chemistry of this compound is the well-established thiol-maleimide reaction, a specific type of Michael addition. This reaction is highly favored for bioconjugation due to its high selectivity for thiol groups (typically from cysteine residues in proteins) under mild, physiological conditions.

The reaction proceeds via the nucleophilic attack of a thiolate anion on one of the carbon atoms of the electron-deficient maleimide double bond. This forms a stable, covalent thioether bond, specifically a succinimidyl thioether linkage.[1][2] The reaction is most efficient and selective within a pH range of 6.5 to 7.5.[2][3] At pH values above 7.5, the maleimide can react competitively with primary amines.[3]

Below is a diagram illustrating the general thiol-maleimide conjugation.

Caption: General mechanism of the thiol-maleimide Michael addition.

The Unique Role of this compound: Enhanced Stability

While the thiol-maleimide conjugation is robust, the resulting succinimidyl thioether linkage can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols (e.g., glutathione in vivo). This can lead to deconjugation and premature release of the payload, a significant issue in the development of ADCs.

This compound is a "self-hydrolyzing" maleimide designed to overcome this instability.[4][5][6] The key is the diaminopropionic acid (Dap) backbone. Following the initial thiol conjugation, the Boc (tert-butyloxycarbonyl) protecting group on the Dap nitrogen is removed under acidic conditions. This exposes a primary amine in close proximity to the newly formed succinimide ring.

This strategically positioned amine then acts as an intramolecular nucleophile, attacking one of the carbonyl groups of the succinimide ring. This leads to hydrolysis and ring-opening of the succinimide, forming a stable succinamic acid thioether. This ring-opened structure is no longer susceptible to the retro-Michael reaction, thus creating a permanent and stable linkage.[4][5][6][7][8]

The entire process is visualized in the following workflow diagram.

Caption: Workflow for stable conjugation using this compound.

Quantitative Data: Stability of Maleimide Conjugates

Obtaining precise kinetic data for the this compound reagent is challenging as it is not widely published in the public domain. However, the stability of various N-substituted maleimide-thiol conjugates has been studied, providing a valuable context for understanding the instability that Mal-Dap(Boc) is designed to prevent. The following table summarizes the half-lives of conversion (via retro-Michael reaction) for several maleimide-thiol adducts in the presence of glutathione, a biologically relevant thiol.

| Maleimide Adduct (N-substituent) | Thiol Partner | Half-life of Conversion (hours) | Extent of Conversion (%) |

| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | ~20 - 80 | 20 - 90 |

| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (MPA) | ~3.1 | ~89.5 |

| N-aminoethyl maleimide (NAEM) | 4-mercaptophenylacetic acid (MPA) | ~18 | ~12.3 |

| N-ethyl maleimide (NEM) | N-acetyl-L-cysteine (NAC) | ~258 | ~0.8 |

Data is representative and compiled from studies on maleimide-thiol conjugate stability. Conditions may vary between studies.

It is crucial to note that once the succinimide ring of the Mal-Dap conjugate undergoes hydrolysis to its open form, the retro-Michael reaction is effectively prevented, leading to a significantly more stable product than those listed in the table.

Experimental Protocols

The following is a representative, multi-step protocol for the use of this compound in the context of conjugating a payload to a thiol-containing biomolecule, such as a monoclonal antibody (mAb).

Materials and Reagents

-

This compound

-

Thiol-containing protein (e.g., mAb)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed.

-

Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) solution.

-

Deprotection Reagent: Trifluoroacetic acid (TFA).

-

Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes (e.g., 10 kDa MWCO).

-

Quenching Reagent: N-acetylcysteine or L-cysteine.

Step-by-Step Methodology

Step A: Preparation of the Thiol-Containing Protein

-

Dissolve the Protein: Prepare a solution of the protein (e.g., mAb) at a concentration of 1-10 mg/mL in degassed Conjugation Buffer.

-

Reduction of Disulfides (if applicable): If targeting interchain disulfides, add a 10-20 molar excess of TCEP to the protein solution. Incubate at 37°C for 1-2 hours.

-

Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP by SEC or dialysis against the Conjugation Buffer.

Step B: Thiol-Maleimide Conjugation

-

Prepare Mal-Dap(Boc) Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mM). The DCHA salt will dissociate in solution.

-

Add to Protein: Add a 5-20 molar excess of the Mal-Dap(Boc) stock solution to the prepared, thiol-containing protein solution.

-

Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

-

Quench the Reaction: Add a 2-fold molar excess of a quenching reagent (relative to the initial Mal-Dap(Boc) amount) to react with any unreacted maleimide groups. Incubate for 30 minutes.

-

Purification: Purify the conjugate to remove unreacted linker-payload and quenching reagent using SEC or dialysis.

Step C: Boc Deprotection

-

Acidification: To the purified conjugate, add TFA to a final concentration of 10-50% (v/v). Caution: TFA is a strong acid. Handle with appropriate safety measures.

-

Incubation: Incubate at room temperature for 30-60 minutes.

-

Removal of TFA: Immediately purify the deprotected conjugate via SEC or dialysis into a suitable aqueous buffer (e.g., PBS, pH 7.4) to remove the TFA.

Step D: Intramolecular Hydrolysis (Ring-Opening)

-

Incubation in Aqueous Buffer: The intramolecular hydrolysis and ring-opening will proceed spontaneously in an aqueous buffer following the removal of the Boc group. Incubate the deprotected conjugate in PBS (pH 7.4) at room temperature for 2-4 hours to ensure complete hydrolysis.

-

Final Formulation: The final, stable conjugate can then be buffer-exchanged into the desired formulation buffer for storage and use.

The logical flow of this experimental process is depicted below.

Caption: A step-by-step experimental workflow for stable bioconjugation.

Conclusion

This compound offers a sophisticated solution to a well-known instability problem in bioconjugation. By combining the highly selective thiol-maleimide reaction with a subsequent, intramolecularly-driven hydrolysis, it enables the formation of exceptionally stable thioether linkages. This is particularly advantageous in the development of next-generation therapeutics like ADCs, where conjugate stability is paramount for efficacy and safety. The protocols and mechanisms outlined in this guide provide a foundational understanding for the successful application of this advanced bioconjugation reagent.

References

Technical Guide: Mal-D-Dap(Boc)-OH DCHA for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-D-Dap(Boc)-OH DCHA is a heterobifunctional crosslinker essential for the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). This reagent incorporates a maleimide group for covalent linkage to thiol-containing molecules, a Boc-protected amine for further functionalization or to influence the linker's properties, and a carboxylic acid, which is present as a dicyclohexylamine (DCHA) salt. The D-isomeric form of the diaminopropionic acid (Dap) backbone offers specific stereochemistry that can be crucial in the design of novel therapeutic agents. This guide provides an in-depth overview of its chemical properties, a representative protocol for its application in bioconjugation, and the underlying chemical principles.

The primary application of Mal-D-Dap(Boc)-OH DCHA is in bioconjugation, where it serves as a linker to attach biomolecules to other molecules, such as cytotoxic drugs.[1][2] Its maleimide moiety reacts specifically with free thiol groups, commonly found in cysteine residues of proteins, to form stable thioether bonds.[3] This specificity is fundamental to the construction of precisely defined bioconjugates.

Chemical and Physical Properties

Mal-D-Dap(Boc)-OH DCHA is a white crystalline powder.[3] The dicyclohexylamine salt form enhances the stability and handling of the carboxylic acid. Below is a summary of its key properties.

| Property | Value | Reference |

| CAS Number | 2382651-11-6 | [4][5] |

| Synonyms | (R)-Maleoyl-DPR(Boc)-OH·DCHA, Mal-D-Dpr(Boc)*DCHA | [4][5] |

| Molecular Formula | C24H39N3O6 | [4] |

| Molecular Weight | 466.6 g/mol | [4] |

| Purity | ≥ 99% | [5] |

| Enantiomeric Purity | ≥ 99.9% | [5] |

| Storage Temperature | 2-8°C | [4][5] |

Synthesis Pathway

A plausible synthetic route is outlined below:

Caption: Plausible synthesis pathway for Mal-D-Dap(Boc)-OH DCHA.

Experimental Protocols

General Synthesis of N-Alkyl Maleimides

The synthesis of N-alkyl maleimides generally proceeds in two steps:

-

Amic Acid Formation : Maleic anhydride is reacted with an alkylamine to form the corresponding N-alkyl maleamic acid. This reaction is typically carried out in a solvent like toluene at elevated temperatures.

-

Cyclodehydration : The N-alkyl maleamic acid intermediate is then cyclized to the maleimide by removing a molecule of water. This is often achieved by heating with a dehydrating agent such as p-toluenesulfonic acid in toluene.

Purification of the final product is typically performed using chromatographic techniques to ensure high purity.

Representative Protocol for Antibody-Drug Conjugation

This protocol describes a general method for the site-specific conjugation of a maleimide-functionalized payload, such as one derived from Mal-D-Dap(Boc)-OH DCHA, to a monoclonal antibody (mAb). This process targets the interchain disulfide bonds of the antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)

-

Mal-D-Dap(Boc)-OH DCHA (or a derivative thereof) dissolved in an organic solvent (e.g., DMSO)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction:

-

Prepare the antibody solution at a concentration of 1-2 mg/mL in a suitable buffer like PBS.

-

Add a solution of TCEP to the antibody solution to achieve a final molar ratio of TCEP to antibody of approximately 10:1.

-

Incubate the reaction mixture for 30 minutes at room temperature to reduce the interchain disulfide bonds, exposing the reactive thiol groups.

-

Remove the excess TCEP using a desalting column.

-

-

Conjugation Reaction:

-

Prepare a stock solution of the maleimide-activated payload (derived from Mal-D-Dap(Boc)-OH DCHA) in DMSO at a concentration of approximately 10 mM.

-

Add the maleimide-activated payload solution to the reduced antibody solution to achieve a final molar ratio of payload to antibody of approximately 5:1.

-

Incubate the reaction for 1 hour at room temperature with gentle mixing to allow for the covalent bond formation between the maleimide and the antibody's thiol groups.

-

-

Purification:

-

Purify the resulting antibody-drug conjugate (ADC) from excess payload and other reagents using size-exclusion chromatography or affinity chromatography (e.g., Protein A or Protein G).

-

-

Characterization:

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and functionality.

-

Signaling Pathways and Reaction Mechanisms

The core of Mal-D-Dap(Boc)-OH DCHA's utility lies in the Michael addition reaction between the maleimide group and a thiol. This reaction is highly specific and efficient under physiological conditions.

Caption: Michael addition of a thiol to a maleimide.

A unique feature of linkers derived from diaminopropionic acid is the potential for the newly freed amine (after Boc deprotection) to participate in an intramolecular reaction that opens the succinimide ring. This can lead to a more stable linkage, which is particularly important for ADCs to prevent premature drug release in vivo.

Applications in Drug Development

Mal-D-Dap(Boc)-OH DCHA is a valuable tool in drug development for several reasons:

-

Antibody-Drug Conjugates (ADCs): It serves as a critical component in creating stable and effective ADCs for targeted cancer therapy.[6]

-

Bioconjugation: This linker can be used to attach various molecules, including peptides, small molecule drugs, and imaging agents, to proteins and other biomolecules.[1]

-

Targeted Drug Delivery: The ability to create stable bioconjugates facilitates the development of systems for targeted drug delivery, which can improve therapeutic efficacy and reduce side effects.[1]

Conclusion

Mal-D-Dap(Boc)-OH DCHA is a specialized chemical reagent that plays a significant role in modern drug development, particularly in the burgeoning field of antibody-drug conjugates. Its well-defined chemical properties and specific reactivity with thiols allow for the precise construction of complex bioconjugates. The information and protocols provided in this guide are intended to support researchers and scientists in leveraging the capabilities of this versatile linker in their drug discovery and development endeavors.

References

A Technical Guide to Mal-L-Dap(Boc)-OH DCHA: Properties and Applications in Bioconjugation

Introduction:

Mal-L-Dap(Boc)-OH DCHA is a specialized amino acid derivative that serves as a critical building block in the fields of medicinal chemistry, peptide synthesis, and pharmaceutical development.[1] Its unique structure, incorporating a maleimide group for thiol-specific conjugation, a tert-butyloxycarbonyl (Boc) protecting group for controlled reactivity, and a dicyclohexylamine (DCHA) salt for improved stability and handling, makes it an invaluable tool for researchers.[1][2] This guide provides a comprehensive overview of its chemical properties and its primary application as a linker in the synthesis of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs).

Physicochemical Properties

The quantitative data for Mal-L-Dap(Boc)-OH DCHA are summarized below. The molecular weight is a combination of the N-alpha-Maleimido-N-beta-t-butyloxycarbonyl-L-2,3-diaminopropionic acid molecule and the dicyclohexylamine (DCHA) counter-ion.

| Property | Value | Reference |

| Molecular Weight | ~465.6 g/mol | [1][2] |

| (284.27 g/mol + 181.32 g/mol ) | [3][4] | |

| Molecular Formula | C₂₄H₃₉N₃O₆ | [1] |

| Appearance | White crystalline powder | [1] |

| Purity | ≥ 99% | [3][4] |

| Melting Point | 150 - 164 °C | [1] |

| Optical Rotation | [a]D20 = -37 to -43º (c=1 in MeOH) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

| CAS Number | 2004724-16-5 | [3][4] |

Core Applications and Experimental Utility

Mal-L-Dap(Boc)-OH DCHA is predominantly utilized as a heterobifunctional linker molecule in bioconjugation.[2] Its primary applications are in drug development and targeted therapies.[1][5]

-

Antibody-Drug Conjugates (ADCs): The compound is a cornerstone in the construction of ADCs, a class of targeted therapeutics that deliver cytotoxic agents specifically to cancer cells.[2] The maleimide group facilitates efficient and specific conjugation to thiol (sulfhydryl) groups present on monoclonal antibodies.[2]

-

Peptide Synthesis: It serves as a key building block in the solid-phase synthesis of complex and bioactive peptides for therapeutic and research purposes.[1]

-

Bioconjugation: The linker is used to attach various biomolecules, such as peptides or imaging agents, to proteins or other molecules, enhancing drug delivery and minimizing systemic toxicity.[1][2][5]

The key mechanism involves the reaction of the maleimide group with a thiol to form a stable thioether bond.[2] Following this conjugation, the Boc protecting group can be removed under mild acidic conditions.[2] The revealed free amine on the diaminopropionic acid (Dap) moiety then assists in opening the maleimide ring through an intramolecular reaction.[6][7] This process renders the linkage irreversible, significantly improving the stability and pharmacological properties of the final conjugate, a critical factor for in-vivo applications.[4][6][7]

Experimental Workflow: Antibody-Drug Conjugation

The following diagram illustrates the logical workflow for using Mal-L-Dap(Boc)-OH DCHA to create a stable Antibody-Drug Conjugate.

References

The Strategic Role of the Boc Protecting Group in the Mal-Dap(Boc) DCHA Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern synthetic chemistry, particularly in the intricate field of bioconjugation and drug development. Among these, the tert-butyloxycarbonyl (Boc) group plays a pivotal role in managing the reactivity of amine functionalities. This guide provides a detailed examination of the function of the Boc protecting group in the context of the Mal-Dap(Boc) DCHA linker, a critical building block in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs).

Introduction to this compound

This compound is a heterobifunctional linker composed of three key components: a maleimide group, a diaminopropionic acid (Dap) core, and a Boc protecting group, formulated as a dicyclohexylamine (DCHA) salt. The maleimide group provides a reactive handle for covalent linkage to thiol-containing molecules, most notably cysteine residues in proteins. The Dap core introduces a branching point or a site for further modification. The Boc group temporarily masks one of the amino groups on the Dap residue, preventing it from engaging in undesired side reactions during synthesis and conjugation. The DCHA salt form enhances the compound's crystallinity, stability, and ease of handling.

The primary application of this linker is in the construction of ADCs, where precise control over the conjugation site and stoichiometry is paramount. The Boc group is instrumental in achieving this control.

The Core Function of the Boc Protecting Group

The presence of the Boc group on the side-chain amine of the diaminopropionic acid is a deliberate and crucial strategic choice. Its role can be dissected into several key functions:

-

Orthogonal Protection: The Boc group provides orthogonal protection to the amine functionality. This means it can be removed under specific conditions (typically acidic) that do not affect other protecting groups or sensitive functionalities within the molecule, such as the maleimide group or the peptide backbone of an antibody. This orthogonality is fundamental to multi-step synthetic strategies.

-

Preventing Undesired Reactions: During the initial conjugation step, where the maleimide group reacts with a thiol, the Boc-protected amine is unreactive. This prevents potential side reactions such as intramolecular cyclization or polymerization, ensuring the desired conjugate is formed with high fidelity.

-

Enabling Stepwise Conjugation: The Boc group allows for a sequential or stepwise conjugation strategy. After the initial thiol-maleimide reaction, the Boc group can be selectively removed to expose the primary amine. This newly deprotected amine then becomes available for subsequent modification, such as the attachment of a drug payload, a chelating agent for radiolabeling, or a polyethylene glycol (PEG) chain to improve solubility.

The following diagram illustrates the logical workflow of a typical bioconjugation process utilizing Mal-Dap(Boc).

Caption: A typical workflow for ADC synthesis using a Boc-protected linker.

Quantitative Data and Stability

The stability of the Boc group is critical for its effectiveness. It must remain intact during the initial conjugation and purification steps while being susceptible to cleavage under specific, controlled conditions.

| Condition | Boc Group Stability | Maleimide Group Stability | Typical Application |

| Neutral pH (6.5-7.5) | High | Moderate (subject to hydrolysis) | Thiol-maleimide conjugation |

| Basic pH (> 8.5) | High | Low (prone to ring-opening) | Not recommended |

| Acidic pH (e.g., TFA) | Low (cleaved) | High | Boc deprotection |

| Presence of Nucleophiles | High | Low (subject to addition) | Purification considerations |

Experimental Protocols

The following are generalized protocols that illustrate the practical application of this compound in a typical bioconjugation workflow.

A. Protocol for Thiol-Maleimide Conjugation

-

Preparation of Protein: Dissolve the thiol-containing protein (e.g., a monoclonal antibody with reduced interchain disulfides) in a suitable buffer, typically a phosphate buffer at pH 6.5-7.5, containing a chelating agent like EDTA to prevent disulfide bond reformation.

-

Preparation of Linker: Dissolve this compound in a water-miscible organic solvent such as DMSO or DMF to prepare a concentrated stock solution.

-

Conjugation Reaction: Add a molar excess of the linker solution to the protein solution. The reaction is typically allowed to proceed at room temperature or 4°C for 1-4 hours.

-

Purification: Remove the excess, unreacted linker and byproducts using size-exclusion chromatography (SEC) or tangential flow filtration (TFF). The resulting conjugate is the Boc-protected intermediate.

The workflow for this initial conjugation step is visualized below.

Caption: Workflow for the initial thiol-maleimide conjugation step.

B. Protocol for Boc Deprotection

-

Lyophilization: The purified Boc-protected conjugate is often lyophilized to remove aqueous buffer salts.

-

Acidic Cleavage: Reconstitute the lyophilized conjugate in a solution of trifluoroacetic acid (TFA), often with scavengers like triisopropylsilane (TIS) to prevent side reactions. A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

-

Reaction: The deprotection reaction is typically rapid, often complete within 30-60 minutes at room temperature.

-

Removal of Acid: The TFA is removed, often by repeated dilution with a suitable buffer and concentration using centrifugal filters or by SEC.

C. Protocol for Secondary Conjugation (Payload Attachment)

-

Preparation of Deprotected Conjugate: The deprotected conjugate, now possessing a free amine, is prepared in a buffer suitable for amine acylation (e.g., a non-amine-containing buffer like phosphate or borate at a slightly basic pH of ~8.0).

-

Activation of Payload: The drug payload, containing a carboxylic acid, is activated using standard peptide coupling reagents (e.g., HATU, HBTU) to form an active ester.

-

Conjugation Reaction: The activated payload is added to the deprotected conjugate solution. The reaction forms a stable amide bond between the linker's newly exposed amine and the payload.

-

Final Purification: The final ADC is purified using methods such as SEC or hydrophobic interaction chromatography (HIC) to remove excess payload and other impurities.

Conclusion

The Boc protecting group in this compound is not merely a passive component but an active enabler of sophisticated bioconjugation strategies. It provides essential orthogonal control over a reactive amine, allowing for a clean, stepwise approach to the synthesis of complex molecules like ADCs. This control is fundamental to achieving high yields, purity, and homogeneity of the final product, which are critical quality attributes in the development of therapeutic agents. The careful selection and use of such protected linkers are, therefore, central to the advancement of targeted drug delivery systems.

A Technical Guide to Research-Grade Mal-Dap(Boc) DCHA: Key Suppliers and Core Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of research-grade Maleimido-Diaminopropionic acid (Boc-protected, DCHA salt), herein referred to as Mal-Dap(Boc) DCHA. This guide details key suppliers, quantitative product specifications, experimental protocols for its application in bioconjugation, and relevant biological pathways.

Introduction to this compound

This compound is a heterobifunctional crosslinker crucial in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). Its structure incorporates a maleimide group for covalent linkage to thiol-containing molecules (such as cysteine residues in antibodies), a diaminopropionic acid (Dap) core, a tert-butyloxycarbonyl (Boc) protecting group on the amine, and a dicyclohexylamine (DCHA) salt for improved stability and handling.

The key innovation of the Mal-Dap(Boc) linker lies in its "self-hydrolyzing" nature. Following conjugation to a thiol, the adjacent Boc-protected amine, once deprotected, facilitates the hydrolysis of the thiosuccinimide ring. This hydrolysis results in a stable, open-ring structure that is resistant to retro-Michael addition, a common pathway for the undesired cleavage of the linker and premature drug release in vivo.[1][2][3] This enhanced stability significantly improves the pharmacological properties and therapeutic index of the resulting ADC.

Key Suppliers and Product Specifications

Several chemical suppliers offer research-grade this compound. The following table summarizes the key quantitative data for their products, facilitating a direct comparison for procurement.

| Supplier | Product Name | Catalog Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Storage Conditions |

| Iris Biotech GmbH | Mal-L-Dap(Boc)-OH*DCHA | MAA1040 | ≥ 99% | C₁₂H₁₆N₂O₆ * C₁₂H₂₃N | 284.27 * 181.32 | 2-8°C |

| Chem-Impex | Mal-L-Dap(Boc)-OH·DCHA | 33856 | ≥ 99.7% (Chiral HPLC) | C₂₄H₃₉N₃O₆ | 465.6 | 0-8°C |

| Smolecule | This compound | SM-2004724-16-5 | Not specified | C₂₄H₃₉N₃O₆ | ~465.58 | Not specified |

Note: Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

Experimental Protocols

The following section details a generalized protocol for the conjugation of a thiol-containing molecule, such as a monoclonal antibody (mAb), with this compound, followed by deprotection of the Boc group.

Antibody Reduction (Thiol Generation)

This step is necessary to generate free thiol groups from the interchain disulfide bonds of the antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Degassed reaction buffer (e.g., Phosphate buffer, pH 7.0-7.5, containing EDTA)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Prepare the antibody solution at a concentration of 1-10 mg/mL in the degassed reaction buffer.

-

Add a 10-20 fold molar excess of the reducing agent (TCEP or DTT) to the antibody solution.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Remove the excess reducing agent by passing the solution through a pre-equilibrated desalting column.

-

Determine the concentration of the reduced antibody and the number of free thiols per antibody using methods such as Ellman's reagent (DTNB) assay.

Conjugation of this compound to the Reduced Antibody

Materials:

-

Reduced antibody with free thiol groups

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction buffer (as above)

Procedure:

-

Dissolve this compound in DMSO or DMF to prepare a stock solution (e.g., 10 mM).

-

Add a 5-10 fold molar excess of the this compound solution to the reduced antibody solution with gentle mixing.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.

-

The resulting ADC-Mal-Dap(Boc) conjugate can be purified using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted linker.

Boc Deprotection and Drug Conjugation (if applicable)

The Boc protecting group can be removed to expose the free amine, which can then be used for further conjugation or to facilitate the self-hydrolysis of the maleimide ring.

Materials:

-

ADC-Mal-Dap(Boc) conjugate

-

Trifluoroacetic acid (TFA) solution (e.g., 50% TFA in dichloromethane)

-

Neutralization buffer (e.g., PBS, pH 7.4)

Procedure:

-

Treat the ADC-Mal-Dap(Boc) conjugate with the TFA solution for 30-60 minutes at room temperature.

-

Neutralize the reaction by adding a neutralization buffer.

-

The deprotected ADC is now ready for subsequent conjugation steps or will undergo spontaneous hydrolysis of the thiosuccinimide ring in an aqueous environment, leading to a stabilized conjugate.

Signaling Pathways and Mechanisms of Action

ADCs developed using this compound primarily exert their cytotoxic effects by delivering a potent payload to antigen-expressing cancer cells. The following diagrams illustrate the key signaling pathway often targeted by these ADCs and the mechanism of action.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established target for ADCs in breast and other cancers. Upon dimerization with other HER family members, HER2 activates downstream signaling cascades like the PI3K/AKT and MAPK pathways, promoting cell proliferation and survival.[4][5][6][7] ADCs targeting HER2 can block these signals and deliver a cytotoxic payload.

Caption: HER2 Signaling Pathway.

ADC Mechanism of Action and the Bystander Effect

The general mechanism of action for an ADC involves binding to the target antigen, internalization, and release of the cytotoxic payload. A key feature of some ADCs is the "bystander effect," where the released drug can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, thus overcoming tumor heterogeneity.[8][9][10][11][]

Caption: ADC Mechanism and Bystander Effect.

Conclusion

This compound represents a significant advancement in linker technology for the development of stable and effective ADCs. Its self-hydrolyzing property addresses the critical issue of in vivo instability associated with traditional maleimide-based linkers. By understanding the properties of this reagent, sourcing it from reliable suppliers, and employing appropriate conjugation protocols, researchers can significantly enhance the development of next-generation targeted therapeutics. This guide provides a foundational resource for scientists and drug developers working at the forefront of bioconjugate chemistry and cancer therapy.

References

- 1. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]

- 3. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates [scite.ai]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to Mal-L-Dap(Boc) and Mal-D-Dap(Boc) Linkers in Bioconjugation

Executive Summary: In the rapidly advancing field of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), the stability of the linker connecting the antibody to the cytotoxic payload is paramount. Maleimide-based linkers are widely used for their efficient conjugation to native or engineered thiol groups on antibodies. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to premature drug deconjugation in vivo. The Mal-Dap(Boc) platform, incorporating a diaminopropionic acid (Dap) moiety, addresses this instability. This technical guide provides an in-depth comparison of the two stereoisomers of this platform, Mal-L-Dap(Boc) and Mal-D-Dap(Boc), detailing their structural differences, mechanism of action, and applications, with a focus on providing researchers and drug developers with the core knowledge required for their effective implementation.

Introduction to Advanced Linker Technology

Antibody-Drug Conjugates (ADCs) are a class of biopharmaceuticals designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity.[1] The linker is a critical component of an ADC, influencing its stability, pharmacokinetics, and overall efficacy. A significant challenge in ADC development has been the instability of linkers in circulation.[2][3]

Maleimide-based linkers are popular for their high reactivity towards thiol groups found in cysteine residues of antibodies. However, the thiosuccinimide bond formed can undergo a retro-Michael reaction in the presence of plasma thiols like albumin, leading to the release of the drug payload before it reaches the target tumor cell.[4] To overcome this, "self-hydrolyzing" or "self-stabilizing" maleimides were developed.[2][5] The Mal-Dap(Boc) linker system is a prime example of this advanced technology, utilizing an adjacent amino group to catalyze a stabilizing intramolecular hydrolysis reaction.[4][5]

The Core Difference: Stereochemistry

The fundamental difference between Mal-L-Dap(Boc) and Mal-D-Dap(Boc) lies in the three-dimensional arrangement of atoms at the chiral center of the diaminopropionic acid (Dap) core. They are enantiomers—non-superimposable mirror images of each other.

-

Mal-L-Dap(Boc) contains the (S)-enantiomer of diaminopropionic acid, corresponding to the L-configuration. Its full chemical name is (S)-3-((tert-butoxycarbonyl)amino)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid.[6]

-

Mal-D-Dap(Boc) contains the (R)-enantiomer, corresponding to the D-configuration. Its full chemical name is (R)-3-((tert-butoxycarbonyl)amino)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid.[7]

While functionally similar in their chemical reactivity for conjugation, this stereochemical difference is critical, primarily manifesting in their interaction with polarized light (optical rotation) and potentially in their interactions within chiral biological environments, such as susceptibility to specific enzymes.

Figure 1. Stereoisomers of Mal-L-Dap(Boc) and Mal-D-Dap(Boc).

Physicochemical Properties

The stereoisomeric nature of Mal-L-Dap(Boc) and Mal-D-Dap(Boc) results in identical physical properties such as molecular weight, formula, and solubility. The key distinguishing quantitative property is their optical rotation. The compounds are often supplied as dicyclohexylamine (DCHA) salts to improve stability and handling.

| Property | Mal-L-Dap(Boc) Derivative | Mal-D-Dap(Boc) Derivative |

| Synonym | (S)-Maleoyl-DPR(Boc)-OH·DCHA[8] | (R)-Maleoyl-DPR(Boc)-OH·DCHA[7] |

| Form | Typically supplied as DCHA salt | Typically supplied as DCHA salt |

| CAS Number | 1491152-23-8 (acid)[6][9] | 2382651-11-6 (DCHA salt)[7] |

| 2004724-16-5 (DCHA salt)[10] | ||

| Molecular Formula | C₁₂H₁₆N₂O₆ (Acid)[6][9] | C₁₂H₁₆N₂O₆ (Acid) |

| C₂₄H₃₉N₃O₆ (DCHA Salt)[8] | C₂₄H₃₉N₃O₆ (DCHA Salt)[7] | |

| Molecular Weight | 284.27 g/mol (Acid)[6][9] | 284.27 g/mol (Acid) |

| 465.6 g/mol (DCHA Salt)[8] | 466.6 g/mol (DCHA Salt)[7] | |

| Purity | ≥ 99.7% (Chiral HPLC)[8] | ≥ 99%[11] |

| Enantiomeric Purity | min. 99.9 %[10] | min. 99.9 %[11] |

| Appearance | White crystalline powder[8] | Not specified, expected to be similar |

| Optical Rotation | [α]D²⁰ = -37 to -43º (c=1 in MeOH)[8] | Expected to be equal and opposite (+37 to +43º) |

| Storage | 2-8°C[10] | 2-8°C[7][11] |

Mechanism of Action: Conjugation and Intramolecular Stabilization

Both isomers function through an identical and elegant chemical pathway to create a highly stable bioconjugate. The process involves three key stages: thiol conjugation, deprotection, and irreversible hydrolytic stabilization.

-

Thiol-Maleimide Conjugation: The maleimide group reacts rapidly and efficiently with a thiol group (e.g., from a reduced cysteine residue on an antibody) via a Michael addition reaction. This forms an initial, but potentially reversible, thiosuccinimide linkage.[1]

-

Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the Dap moiety's side-chain amine is removed under mild acidic conditions (e.g., using trifluoroacetic acid, TFA).[1]

-

Intramolecular Hydrolysis: The newly exposed primary amine is positioned perfectly to act as an intramolecular catalyst. It facilitates the hydrolysis of the adjacent thiosuccinimide ring, opening it to form a stable and irreversible amide-acid linkage.[4][5] This ring-opening prevents the retro-Michael reaction, dramatically enhancing the stability of the ADC in vivo.[2]

Figure 2. Logical workflow of conjugation and stabilization.

Experimental Protocols

The following sections provide generalized, representative protocols for the synthesis of an ADC using a Mal-Dap(Boc)-based linker.

General Solid-Phase Synthesis of a Drug-Linker Moiety

These linkers are building blocks in solid-phase peptide synthesis (SPPS), allowing for the assembly of a linker-payload construct before conjugation to the antibody.[8][12][13]

-

Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in an appropriate solvent like Dichloromethane (DCM).[12]

-

First Amino Acid Loading: Couple the first amino acid of the desired payload or spacer to the resin.

-

Fmoc Deprotection: Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in Dimethylformamide (DMF) to expose the free amine for the next coupling step.[14]

-

Coupling Cycle:

-

Activate the carboxyl group of the next amino acid (which could be Mal-L-Dap(Boc) or Mal-D-Dap(Boc)) using a coupling reagent (e.g., HBTU/HOBt).

-

Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

-

Chain Elongation: Repeat the deprotection and coupling cycle until the desired linker-payload sequence is assembled.

-

Cleavage: Cleave the final construct from the resin using a cleavage cocktail, typically containing a high concentration of TFA.

Antibody Reduction and Conjugation

This protocol outlines the steps for conjugating the prepared drug-linker to a monoclonal antibody (mAb).

-

Antibody Preparation: Prepare the mAb in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH ~7.4) containing an EDTA salt to chelate trace metals.[15]

-

Disulfide Reduction: Reduce the interchain disulfide bonds of the mAb to generate free thiol groups. This is commonly achieved by incubating the antibody with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).[15][16] The molar equivalents of the reducing agent can be adjusted to control the average number of thiols generated per antibody.

-

Removal of Reducing Agent: Remove the excess reducing agent by buffer exchange, for example, using a size-exclusion chromatography (SEC) column or a centrifugal concentrator.[16]

-

Conjugation Reaction:

-

Dissolve the Mal-Dap(Boc)-drug-linker construct in a water-miscible organic solvent like DMSO.

-

Add the drug-linker solution to the reduced antibody solution. The reaction is typically performed at 4°C or room temperature for 1-2 hours.[][18]

-

-

Capping (Optional): Quench any unreacted thiols on the antibody by adding a capping agent like N-acetylcysteine.

-

Purification: Purify the resulting ADC from unconjugated drug-linker and other reaction components using SEC or affinity chromatography.[]

-

Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.

Figure 3. High-level experimental workflow for ADC synthesis.

Conclusion

Mal-L-Dap(Boc) and Mal-D-Dap(Boc) are enantiomeric forms of a sophisticated linker technology crucial for the development of stable, next-generation ADCs. Their primary distinction is stereochemical, leading to opposite optical rotations, a key parameter for material characterization. Functionally, both isomers leverage an innovative mechanism of intramolecular catalysis to convert a reversible thiosuccinimide linkage into a stable, hydrolyzed form, thereby preventing premature drug release and potentially improving the therapeutic index of the resulting conjugate. The choice between the L- and D-isomer may be guided by synthetic accessibility or specific, subtle biological interactions, but both serve the same fundamental purpose of enhancing ADC stability. This guide provides the foundational knowledge for researchers to effectively utilize these advanced linkers in the pursuit of more effective targeted therapies.

References

- 1. Buy Mal-Dap(Boc) DCHA | 2004724-16-5 [smolecule.com]

- 2. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]

- 3. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates [scite.ai]

- 4. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bot Detection [iris-biotech.de]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. precisepeg.com [precisepeg.com]

- 10. Bot Detection [iris-biotech.de]

- 11. Bot Detection [iris-biotech.de]

- 12. peptide.com [peptide.com]

- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. broadpharm.com [broadpharm.com]

- 16. broadpharm.com [broadpharm.com]

- 18. interchim.fr [interchim.fr]

Intramolecular cyclization mechanism of maleimide linkers

An In-depth Technical Guide on the Stability of Maleimide-Thiol Adducts

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Maleimide-based linkers are fundamental tools in bioconjugation, pivotal to the construction of advanced therapeutics such as Antibody-Drug Conjugates (ADCs). The reaction of a maleimide with a thiol group from a cysteine residue provides a rapid and specific method for covalent modification. However, the resulting thiosuccinimide linkage is susceptible to degradation via a retro-Michael reaction, leading to premature payload release and potential off-target toxicity.[1][2] This guide provides a detailed examination of the mechanisms governing the stability of this linkage, with a primary focus on the stabilizing intramolecular hydrolysis of the succinimide ring. We will explore the competing reaction pathways, factors influencing reaction kinetics, quantitative data from key studies, and detailed experimental protocols for assessing conjugate stability.

The Core Mechanism: Competing Fates of the Maleimide-Thiol Adduct

The conjugation of a thiol to a maleimide proceeds via a Michael addition, forming a thiosuccinimide thioether bond.[3] This reaction is highly efficient and chemoselective for thiols at a physiological pH range of 6.5-7.5.[4][] However, the stability of the resulting adduct is not absolute and is governed by a series of competing equilibrium and irreversible reactions.

The primary pathways that dictate the fate of the thiosuccinimide conjugate are:

-

Retro-Michael Reaction: The reversible cleavage of the thioether bond, which regenerates the original thiol and maleimide. This is a major pathway for in-vivo instability and drug deconjugation.[1][2]

-

Thiol Exchange: In the presence of endogenous thiols like glutathione or albumin, the regenerated maleimide from the retro-Michael reaction can be intercepted, leading to the transfer of the payload to other biomolecules.[6][7]

-

Succinimide Ring Hydrolysis: An irreversible intramolecular reaction where the succinimide ring is hydrolyzed to form a stable succinamic acid thioether.[1][8] This ring-opened product is resistant to the retro-Michael reaction, effectively locking the conjugate and ensuring its stability.[6][9]

Factors Influencing Succinimide Ring Hydrolysis and Stability

The rate of the stabilizing hydrolysis reaction is a critical parameter in the design of stable bioconjugates. Several factors can be modulated to accelerate this process and drive the equilibrium towards the stable, ring-opened form.

-

N-Substituents on the Maleimide: This is one of the most significant factors. Electron-withdrawing groups (EWGs) on the nitrogen atom of the maleimide significantly accelerate the rate of hydrolysis.[9] A linear correlation has been observed between the electron-withdrawing power of these groups (as measured by Taft σ* polar substituent constants) and the hydrolysis rates.[10] N-aryl maleimides, for instance, hydrolyze much faster than traditional N-alkyl maleimides.[10][11]

-

pH: The hydrolysis of the maleimide ring is susceptible to changes in pH, with the rate increasing at higher pH values.[4] Forcing hydrolysis by incubating the conjugate at an elevated pH (e.g., pH 9) is a common strategy, though it carries the risk of other modifications to the protein backbone, such as deamidation.[]

-

Local Chemical Environment: The microenvironment surrounding the linkage can influence stability. The presence of proximal basic or positively charged amino acid residues on a protein can promote and accelerate thiosuccinimide ring hydrolysis.[10]

-

Temperature: Elevated temperatures can be used to promote the ring-opening reaction during the manufacturing and formulation process of ADCs.[13]

-

Thiol pKa: The stability of the initial thiosuccinimide adduct is also influenced by the pKa of the conjugating thiol. Adducts formed from thiols with a higher pKa tend to be more stable and exhibit a slower rate of deconjugation.[2][14]

Quantitative Data on Hydrolysis and Stability

The choice of maleimide linker has a quantifiable impact on the stability and hydrolysis kinetics of the resulting conjugate. The following tables summarize key data from the literature.

Table 1: Hydrolysis Half-Life of Thiosuccinimide Adducts with Different N-Substituents

| Maleimide Linker Type | N-Substituent | Hydrolysis Half-life (t½) | Conditions | Reference |

|---|---|---|---|---|

| Maleimidocaproyl | Alkyl | No hydrolysis observed at 24h | pH 8, 37°C | [10] |

| "Self-hydrolysing" | N-aminoethyl | 2.0 - 2.6 hours | pH 8, 37°C | [10] |

| N-phenyl maleimide | Phenyl (Aryl) | ~55 minutes | Physiological pH | [10] |

| N-(p-fluorophenyl) maleimide | Fluoro-substituted Phenyl | ~28 minutes | Physiological pH |[10] |

Table 2: Impact of Thiol and N-Substituent on Thiol Exchange with Glutathione

| Conjugate (Thiol + Maleimide) | Thiol pKa | Half-life of Conversion (h) | Extent of Conversion (%) | Reference |

|---|---|---|---|---|

| MPA + N-ethyl maleimide (NEM) | 6.6 | 18 | 12.3 | [14] |

| MPA + N-phenyl maleimide (NPM) | 6.6 | 3.1 | 89.5 | [14] |

| MPA + N-aminoethyl maleimide (NAEM) | 6.6 | 3.6 | Favors ring-opening | [14] |

| NAC + N-ethyl maleimide (NEM) | 9.5 | 258 | 0.8 | [14] |

| NAC + N-phenyl maleimide (NPM) | 9.5 | 11.2 | 90.7 | [14] |

(MPA = 4-mercaptophenylacetic acid; NAC = N-acetyl-L-cysteine)

Alternative Stabilization Mechanism: Intramolecular Transcyclization

An alternative and highly effective strategy for stabilization occurs when the maleimide is conjugated to an N-terminal cysteine residue. The initial thiosuccinimide adduct can undergo a time-dependent intramolecular rearrangement, or transcyclization, to form a highly stable seven-membered thiazine ring.[7][15][16] This reaction is essentially irreversible and creates a conjugate that is significantly more resistant to thiol exchange than the standard succinimidyl thioether linker.[16]

Experimental Protocols

Assessing the stability and hydrolysis kinetics of maleimide conjugates is crucial for the development of robust biotherapeutics. The following are generalized protocols for key analyses.

General Protocol for Cysteine-Maleimide Conjugation

This protocol describes the basic steps for conjugating a maleimide-functionalized molecule to a cysteine-containing protein, such as an antibody.[17]

-

Protein Reduction (if necessary): If conjugating to an antibody's interchain disulfides, they must first be partially reduced. Dissolve the antibody in a suitable buffer (e.g., phosphate buffer). Add a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) and incubate to expose the free cysteine thiols.

-

Removal of Reducing Agent: The reducing agent must be removed prior to adding the maleimide linker to prevent it from reacting. This is typically achieved using a desalting column or size-exclusion chromatography (SEC).

-

Conjugation Reaction: Dissolve the maleimide-linker payload in a compatible solvent (e.g., DMSO). Add the maleimide solution to the reduced, purified protein solution, typically at a slight molar excess of the linker. Allow the reaction to proceed at room temperature or 4°C for 1-4 hours. The reaction should be performed in a buffer between pH 6.5 and 7.5.[4]

-

Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as N-acetyl-L-cysteine, to prevent unwanted side reactions.

-

Purification: Purify the resulting bioconjugate from excess linker-payload and quenching agent using methods like SEC, dialysis, or tangential flow filtration.

-

Characterization: Characterize the final conjugate to determine properties such as the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

Protocol for Assessing Conjugate Stability (Thiol Exchange Assay)

This assay measures the propensity of a conjugate to undergo retro-Michael reaction and thiol exchange.[10][14]

-

Sample Preparation: Prepare the purified maleimide-thiol conjugate at a known concentration in a relevant buffer (e.g., PBS, pH 7.4).

-

Incubation: Add a significant excess of a competing thiol, such as glutathione (GSH), to the conjugate solution to simulate physiological conditions. A control sample without the competing thiol should also be prepared.

-

Time-Course Analysis: Incubate the samples at 37°C. At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.

-

Analysis: Immediately analyze the aliquots by reverse-phase HPLC or LC-MS.

-

Data Interpretation: Monitor the decrease in the peak corresponding to the intact conjugate and the appearance of peaks corresponding to the deconjugated protein and the thiol-exchange product (e.g., GSH-linker). The rate of degradation and the half-life of the conjugate can be calculated from the time-course data.

Protocol for Monitoring Succinimide Ring Hydrolysis

This assay quantifies the rate of the stabilizing ring-opening reaction.[11][13]

-

Sample Preparation: Prepare the purified conjugate in a buffer of choice (e.g., PBS, pH 7.4, or a higher pH buffer like borate buffer at pH 8.5 to accelerate the reaction).

-

Incubation: Incubate the sample at a controlled temperature (e.g., 37°C).

-

Time-Course Analysis: At various time points, take an aliquot of the sample.

-

Analysis: Analyze the samples using LC-MS. The hydrolysis of the succinimide ring results in the addition of one water molecule (18 Da). Deconvolute the mass spectra of the protein (e.g., the light chain of an antibody) to resolve the peaks corresponding to the unhydrolyzed (ring-closed) and hydrolyzed (ring-opened) forms.

-

Data Interpretation: Quantify the relative abundance of the ring-closed and ring-opened species at each time point to determine the kinetics of hydrolysis.

Conclusion

The stability of the maleimide-thiol linkage is a critical design parameter in the development of bioconjugates. While the initial thiosuccinimide adduct is prone to a stability-limiting retro-Michael reaction, this vulnerability can be overcome by promoting the irreversible intramolecular hydrolysis of the succinimide ring. Researchers can accelerate this stabilizing reaction by designing linkers with electron-withdrawing N-substituents or by carefully controlling reaction conditions such as pH and temperature. Furthermore, alternative strategies like the transcyclization of N-terminal cysteine conjugates offer a pathway to even greater stability. A thorough understanding and quantitative characterization of these competing mechanisms are essential for creating safe, stable, and effective targeted therapies.

References

- 1. Bot Detection [iris-biotech.de]

- 2. researchgate.net [researchgate.net]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 6. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. communities.springernature.com [communities.springernature.com]

- 9. prolynxinc.com [prolynxinc.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. researchgate.net [researchgate.net]

- 13. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 15. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

Solubility profile of Mal-Dap(Boc) DCHA in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-alpha-Maleimido-N-beta-t-butyloxycarbonyl-D-2,3-diaminopropionic acid dicyclohexylamine salt, commonly referred to as Mal-Dap(Boc) DCHA. This reagent is a critical building block in the field of bioconjugation, primarily serving as a linker in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2][3][4] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification, and formulation.

Compound Overview

This compound is a derivative of diaminopropionic acid containing three key functional components:

-

A maleimide group , which reacts specifically with thiol (sulfhydryl) groups on biomolecules like cysteine residues in proteins.[2][5]

-

A Boc (tert-butyloxycarbonyl) protecting group on the beta-amine, which prevents unwanted side reactions and can be removed under mild acidic conditions to reveal a free amine for further modification.[2][3]

-

A dicyclohexylamine (DCHA) salt , which enhances the compound's stability and crystallinity, often improving its handling and solubility characteristics compared to the free acid.[3]

Its primary application lies in creating stable thioether bonds, linking antibodies or other targeting proteins to therapeutic payloads.[5][]

Solubility Data

Quantitative solubility data for this compound is not extensively published. However, based on the structure and common practices for similar protected amino acids, its solubility is expected to be highest in polar aprotic solvents. The following table presents illustrative solubility values to guide solvent selection. Note: These values are hypothetical and should be experimentally verified.

| Solvent | Chemical Formula | Type | Expected Solubility (mg/mL) |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | > 50 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | > 50 |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar Aprotic | 5 - 15 |

| Methanol (MeOH) | CH₄O | Polar Protic | 1 - 10 |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Moderately Polar Aprotic | < 1 |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | 1 - 5 |

Disclaimer: Data are illustrative estimates. Actual solubility should be determined empirically.

Experimental Protocol for Solubility Determination

This section details a standardized gravimetric method for determining the solubility of this compound in various organic solvents.

3.1. Materials and Equipment

-

This compound (White crystalline powder)[3]

-

Selected organic solvents (DMF, DMSO, DCM, MeOH, EtOAc, ACN) of analytical grade

-

Analytical balance (± 0.01 mg precision)

-

Vortex mixer

-

Thermostatic shaker or rotator set to 25°C

-

Centrifuge (capable of >10,000 x g)

-

Micropipettes

-

2.0 mL microcentrifuge tubes

-

Nitrogen gas stream evaporator or vacuum oven

3.2. Procedure

-

Preparation: Pre-weigh and label a set of 2.0 mL microcentrifuge tubes for each solvent to be tested.

-

Addition of Compound: Add an excess amount of this compound (e.g., ~20-50 mg) to each tube. Record the exact weight of the compound added. An excess is critical to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each corresponding tube.

-

Equilibration: Securely cap the tubes and place them in a thermostatic shaker. Agitate the samples at a constant speed at 25°C for 24 hours to ensure the solution reaches equilibrium.

-

Phase Separation: After equilibration, centrifuge the tubes at 10,000 x g for 15 minutes to pellet the undissolved solid.[7]

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant (e.g., 500 µL) without disturbing the solid pellet. Transfer this aliquot to a new, pre-weighed microcentrifuge tube.

-

Solvent Evaporation: Evaporate the solvent from the aliquot to dryness using a nitrogen stream evaporator or a vacuum oven at a temperature that will not degrade the compound.

-

Final Weighing: Once the solvent is completely removed, weigh the tube containing the dried solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Weight of dried solute in mg) / (Volume of aliquot in mL)

3.3. Workflow for Solubility Determination

References

The Advent of Self-Hydrolyzing Maleimides: Engineering Stability in Bioconjugation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the development of highly specific and efficient chemical ligation strategies. Among these, the reaction of maleimides with thiols to form stable thioether bonds has been a cornerstone, particularly in the construction of antibody-drug conjugates (ADCs). However, the long-term stability of the resulting thiosuccinimide linkage has been a persistent challenge, often leading to premature drug release and off-target toxicity. This technical guide provides an in-depth exploration of self-hydrolyzing maleimides, a next-generation technology designed to overcome this limitation and enhance the therapeutic potential of bioconjugates.

The Instability of Traditional Maleimide Bioconjugates

The conventional maleimide-thiol conjugation reaction proceeds via a Michael addition, forming a thiosuccinimide linkage. While this reaction is highly efficient and selective for cysteine residues under physiological conditions, the resulting conjugate is susceptible to a retro-Michael reaction.[1][2] This reversal of the conjugation process leads to the detachment of the payload from the biomolecule, compromising the efficacy and safety of the therapeutic.[1][2][3] In the context of ADCs, this deconjugation can result in the systemic release of potent cytotoxic drugs, causing unintended damage to healthy tissues.[3]

Another competing reaction that influences the stability of the thiosuccinimide linkage is hydrolysis of the succinimide ring.[1][2] This hydrolysis event leads to a ring-opened structure that is resistant to the retro-Michael reaction, effectively locking the conjugate in a stable form.[1][2] However, for traditional N-alkyl maleimides, this hydrolysis process is often slow, with half-lives that can extend for days, leaving a significant window for deconjugation to occur.[4]

Self-Hydrolyzing Maleimides: A Paradigm Shift in Stability

To address the inherent instability of traditional maleimide conjugates, researchers have developed "self-hydrolyzing" or "next-generation" maleimides.[5][6][7] These reagents are engineered to promote rapid hydrolysis of the thiosuccinimide ring immediately following bioconjugation. This is typically achieved by incorporating a neighboring functional group that can catalyze the hydrolysis reaction through intramolecular catalysis.[1]

One prominent strategy involves the use of diaminopropionic acid (DPR) to introduce a basic amino group adjacent to the maleimide.[1] This amino group facilitates the rapid hydrolysis of the thiosuccinimide ring at neutral pH, leading to a stable, ring-opened conjugate.[1] Once hydrolyzed, the drug-linker is no longer susceptible to the retro-Michael elimination reaction, preventing nonspecific deconjugation.[1] In vivo studies have demonstrated that this increased stability can lead to improved antitumor activity and reduced toxicity for ADCs.[1]

The mechanism of this enhanced hydrolysis has been a subject of investigation, with initial proposals suggesting base catalysis by the proximal amino group.[8] However, subsequent studies have indicated that the electron-withdrawing inductive effect of the protonated amine is the primary driver for the accelerated hydrolysis.[2][4]

The following diagram illustrates the competing pathways of a traditional maleimide conjugate and the stabilizing effect of self-hydrolyzing maleimides.

Quantitative Analysis of Hydrolysis Rates

The rate of thiosuccinimide ring hydrolysis is a critical parameter in determining the stability of a bioconjugate. Numerous studies have quantified the hydrolysis rates of various maleimide derivatives, highlighting the significant acceleration achieved with self-hydrolyzing designs. The following tables summarize key quantitative data from the literature.

Table 1: Hydrolysis Half-lives of Unconjugated Maleimides

| Maleimide Derivative | Condition | Half-life (t½) | Reference |

| N-phenyl maleimide | pH 7.4 | ~55 mins | [2] |

| N-fluorophenyl maleimide | pH 7.4 | 28 mins | [2] |

| Maleimide with adjacent amino group | pH 7.4, 22 °C | ~25 mins | [2] |

Table 2: Hydrolysis Half-lives of Thiosuccinimide Conjugates